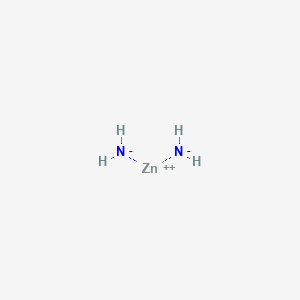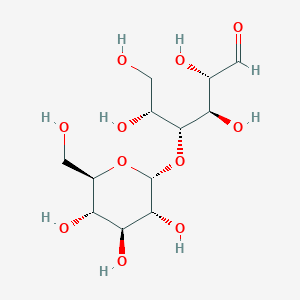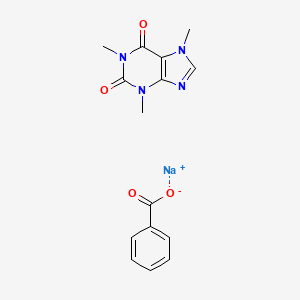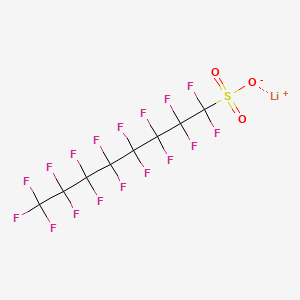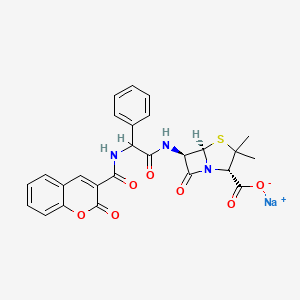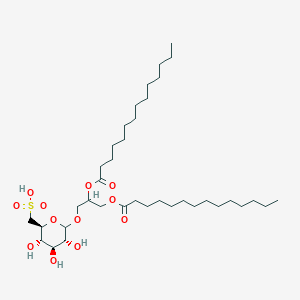
1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol is a glycosylglycerol derivative that is 1,2-ditetradecanoylglycerol in which the hydroxy hydrogen at position 3 has been replaced by a 6-sulfoquinovopyranosyl residue. It has a role as a mouse metabolite and a rat metabolite. It derives from a tetradecanoic acid and a 6-sulfo-D-quinovose.
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis and Biological Evaluation
A study highlights the synthesis of sulfo-glycolipids derived from 2-O-(β-D-glucopyranosyl)glycerol with varying acyl chain lengths. These compounds, including derivatives of 1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol, demonstrated antitumor properties in an in vitro assay for Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential applications in cancer research (Dangate et al., 2009).
Metabolic Roles in Non-Photosynthetic Organisms
Glycerol-3-yl 6-deoxy-6-C-sulfo-α-d-glucopyranoside, a key metabolite involved in sulfoquinovosyl diacylglycerol (SQDG) biosynthesis in photosynthetic organisms, was isolated from Rhizobium, a non-photosynthetic organism. This finding indicates similarities between the biosynthesis of SQDG in Rhizobium and photosynthetic systems, providing insights into gene overlap between these entities (Wang & Hollingsworth, 1998).
Immunomodulatory Applications
The immunosuppressive effects of synthetic sulfo-glycolipids, including 1,2-di-O-stearoyl-3-O-(6-deoxy-6-sulfo-beta-D-glucopyranosyl)-sn-glycerol (beta-SQDG-C18), were investigated. These compounds showed high inhibitory activities with low toxicities, suggesting their potential as immunosuppressive agents. The study also explored methods to enhance solubility and delivery of these compounds (Matsumoto et al., 2004).
Antitumor-Promoting Activity
Sulfoquinovosyldiacylglycerols derived from 2-O-beta-d-glucopyranosyl-sn-glycerol with varying acyl chains were prepared and tested for their anti-tumor-promoting activity. The study confirmed the importance of the 6'-sulfonate group and a free hydroxyl group on the glycerol moiety in inhibiting EBV activation (Dangate et al., 2009).
Propiedades
Nombre del producto |
1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol |
|---|---|
Fórmula molecular |
C37H70O12S |
Peso molecular |
739 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-6-[2,3-di(tetradecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C37H70O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(38)46-27-30(48-33(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-47-37-36(42)35(41)34(40)31(49-37)29-50(43,44)45/h30-31,34-37,40-42H,3-29H2,1-2H3,(H,43,44,45)/t30?,31-,34-,35+,36-,37?/m1/s1 |
Clave InChI |
QYYCNBNXSCGWDD-VPJOWPHRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OCC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



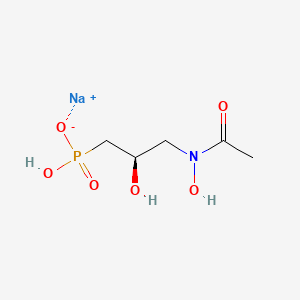
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)



![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)

